molecular formula C10H8BrN3O2 B5801109 2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one

2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one

Cat. No.: B5801109
M. Wt: 282.09 g/mol
InChI Key: LHOUWYPKPWTLDQ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with amino, bromo, and phenoxy groups

Properties

IUPAC Name

2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-8(15)13-10(12)14-9(7)16-6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOUWYPKPWTLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-5-bromopyrimidine.

    Phenoxy Substitution: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2-amino-5-bromopyrimidine with phenol in the presence of a base such as potassium carbonate.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyrimidine: Shares the pyrimidine core but lacks the phenoxy group.

    2-Amino-4-phenoxypyrimidine: Similar structure but without the bromine atom.

Uniqueness

2-Amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one is unique due to the combination of its substituents, which confer distinct electronic and steric properties.

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